molecular formula C18H25N3O4 B2789167 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopentylurea CAS No. 891112-00-8

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopentylurea

Cat. No.: B2789167
CAS No.: 891112-00-8
M. Wt: 347.415
InChI Key: OZPSTMCHWXRHOF-UHFFFAOYSA-N
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Description

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopentylurea is a heterocyclic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a pyrrolidin-5-one ring and an isopentylurea side chain. The isopentylurea group enhances lipophilicity, which may influence bioavailability and membrane permeability.

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-methylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-12(2)5-6-19-18(23)20-13-9-17(22)21(11-13)14-3-4-15-16(10-14)25-8-7-24-15/h3-4,10,12-13H,5-9,11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPSTMCHWXRHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopentylurea is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₈N₂O₃. The structure features a dihydrobenzo[b][1,4]dioxin moiety linked to a pyrrolidine and urea functional group, which may contribute to its biological activity.

Anticancer Activity

Compounds similar to This compound have demonstrated promising anticancer properties. For example:

  • Compound 4 , an analogue with a similar structure, was identified as a potent PARP1 inhibitor with an IC50 value of 0.88 μM . This suggests that the target compound may exhibit comparable or enhanced efficacy.

Antioxidant and Anti-inflammatory Properties

Research has indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin possess antioxidant and anti-inflammatory activities. These properties are crucial in mitigating oxidative stress and inflammation-related diseases . The antioxidant capacity can be quantified using assays such as the ORAC (Oxygen Radical Absorbance Capacity) test.

In Vitro Studies

In vitro studies on related compounds have shown significant inhibition of cancer cell proliferation. For instance:

  • A study evaluated various 2,3-dihydrobenzo[b][1,4]dioxin derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications could enhance potency and selectivity against specific cancer types .

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of the compound. While specific in vivo data for This compound are not yet available, related compounds have shown promising results in reducing tumor sizes and improving survival rates in preclinical models.

Data Tables

Compound NameStructureIC50 (μM)Activity
Compound 4Structure0.88PARP1 Inhibitor
Compound 10Structure0.082PARP1 Inhibitor

Comparison with Similar Compounds

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS: 741733-98-2)

  • Key Differences : Replaces the isopentylurea group with a thiazole carboxamide.
  • The carboxamide group may reduce lipophilicity compared to the urea derivative, affecting solubility and cellular uptake .

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-morpholino-2-(pyridin-2-yl)ethan-1-one (Compound 3ar)

  • Key Differences: Features a morpholino-pyridinylethanone structure instead of pyrrolidinone-urea.
  • Implications : The morpholine group improves water solubility, while the pyridine ring enables coordination with transition metals. This compound’s ketone functionality contrasts with the urea’s hydrogen-bonding capacity, suggesting divergent biological targets .

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone (CAS: 250718-94-6)

  • Key Differences: Substitutes the pyrrolidinone ring with a piperidone ring.

Functional Analogues in Electroluminescent Materials

N-(4-(1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-diphenyl-1H-imidazol-2-yl)naphthalen-4-yl)phenyl)-N-phenylbenzenamine (DDPB)

  • Key Differences : Contains an imidazole core with diphenyl and naphthalene extensions.
  • Implications: The extended π-conjugation in DDPB enables deep blue emission (435 nm) with high electroluminescent efficiency (external quantum efficiency = 2.01%). In contrast, the target compound’s urea and pyrrolidinone groups lack such conjugation, limiting optoelectronic applications but favoring biochemical interactions .

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